1,3-Dichloro-7-nitroisoquinoline
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Overview
Description
Preparation Methods
The synthesis of 1,3-Dichloro-7-nitroisoquinoline typically involves the nitration of 1,3-dichloroisoquinoline. One common method includes reacting 1,3-dichloroisoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dichloro-7-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dichloro-7-nitroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-7-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and DNA .
Comparison with Similar Compounds
1,3-Dichloro-7-nitroisoquinoline can be compared with other similar compounds such as:
1,3-Dichloro-7-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a nitro group.
1,3-Dichloroisoquinoline: The parent compound without the nitro group, used as an intermediate in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H4Cl2N2O2 |
---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
1,3-dichloro-7-nitroisoquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-3-5-1-2-6(13(14)15)4-7(5)9(11)12-8/h1-4H |
InChI Key |
LSGCGIWPWBKFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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